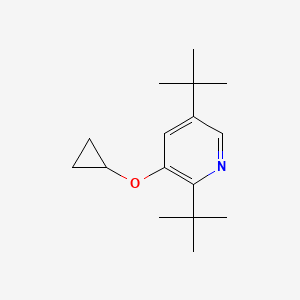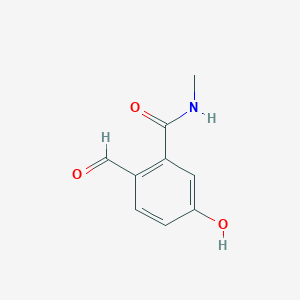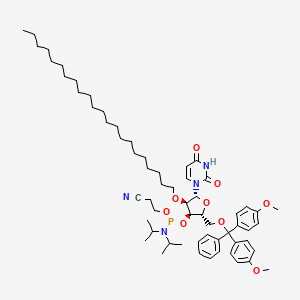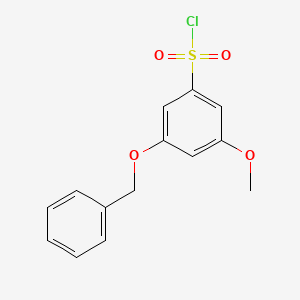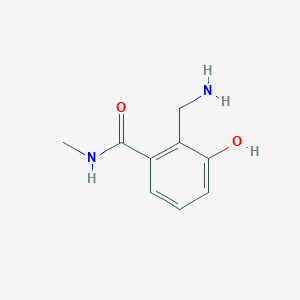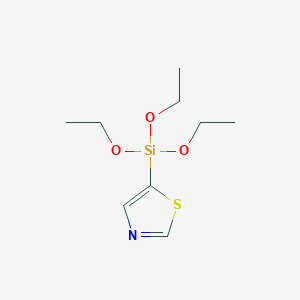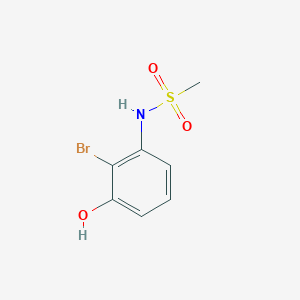
Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminoethyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism by which Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2-aminoethyl)pyridine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl 6-(trifluoromethyl)pyridine-2-carboxylate: Lacks the aminoethyl group, affecting its biological activity.
Uniqueness: Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both the aminoethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Eigenschaften
Molekularformel |
C10H11F3N2O2 |
|---|---|
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)7-4-6(2-3-14)5-8(15-7)10(11,12)13/h4-5H,2-3,14H2,1H3 |
InChI-Schlüssel |
OCDZWMFUAAYDEE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=CC(=C1)CCN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






